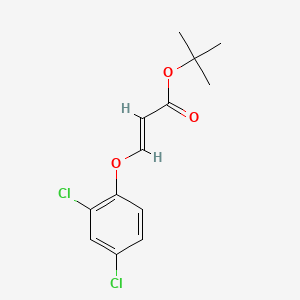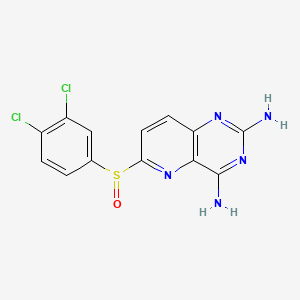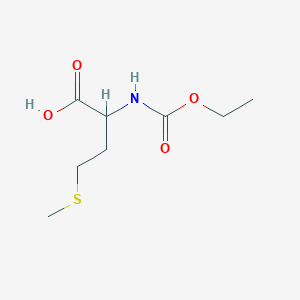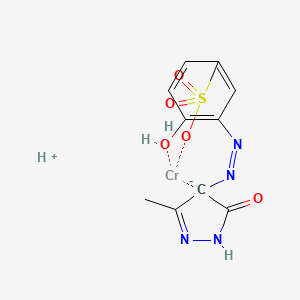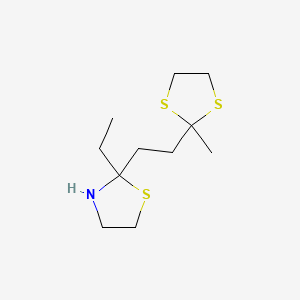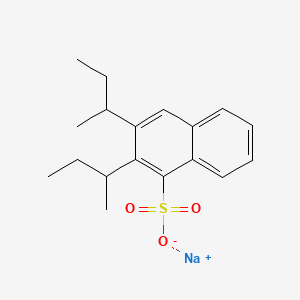
Naphthalenesulfonic acid, bis(1-methylpropyl)-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalenesulfonic acid, bis(1-methylpropyl)-, sodium salt is a chemical compound with the molecular formula C16H21NaO3S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is commonly used in various industrial applications due to its surfactant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naphthalenesulfonic acid, bis(1-methylpropyl)-, sodium salt typically involves the sulfonation of naphthalene followed by alkylation. The sulfonation process introduces a sulfonic acid group into the naphthalene ring, which is then reacted with 1-methylpropyl groups under controlled conditions to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where naphthalene is first sulfonated using sulfuric acid. The resulting naphthalenesulfonic acid is then alkylated with 1-methylpropyl groups in the presence of a catalyst to yield the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalenesulfonic acid, bis(1-methylpropyl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The compound can undergo electrophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonate derivatives.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Naphthalenesulfonic acid, bis(1-methylpropyl)-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and dispersing agent in various chemical reactions.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of naphthalenesulfonic acid, bis(1-methylpropyl)-, sodium salt is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in industrial applications where uniform dispersion of particles is required .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Naphthalenesulfonic acid, bis(2-methylpropyl)-, sodium salt
- Naphthalenesulfonic acid, bis(1-ethylpropyl)-, sodium salt
- Naphthalenesulfonic acid, bis(1-methylbutyl)-, sodium salt
Uniqueness
Naphthalenesulfonic acid, bis(1-methylpropyl)-, sodium salt is unique due to its specific alkylation pattern, which imparts distinct surfactant properties compared to other similar compounds. This makes it particularly effective in applications requiring high surface activity and stability .
Propriétés
Numéro CAS |
112567-52-9 |
|---|---|
Formule moléculaire |
C18H23NaO3S |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
sodium;2,3-di(butan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C18H24O3S.Na/c1-5-12(3)16-11-14-9-7-8-10-15(14)18(22(19,20)21)17(16)13(4)6-2;/h7-13H,5-6H2,1-4H3,(H,19,20,21);/q;+1/p-1 |
Clé InChI |
VUVFZUKPBAGTCQ-UHFFFAOYSA-M |
SMILES canonique |
CCC(C)C1=CC2=CC=CC=C2C(=C1C(C)CC)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


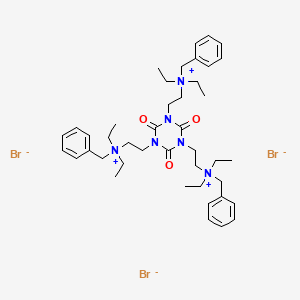
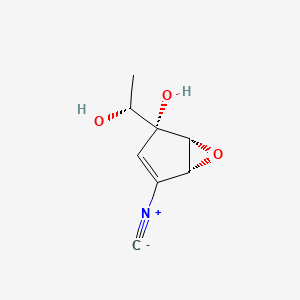
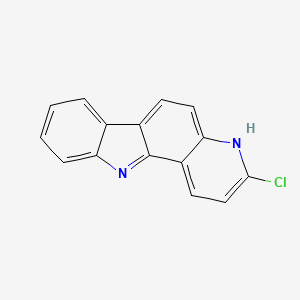

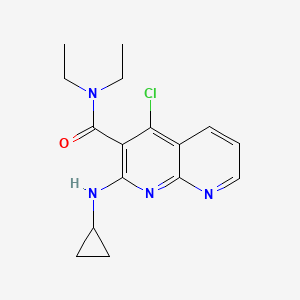

![(E)-but-2-enedioic acid;2-[1-[2-[[5-(pyrrolidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B12719265.png)

